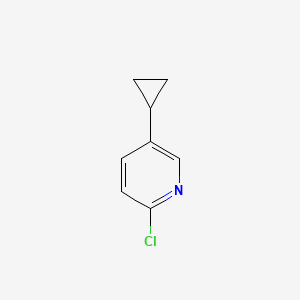

2-Chloro-5-cyclopropylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUPEUGFZZDECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679095 | |

| Record name | 2-Chloro-5-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042986-18-4 | |

| Record name | 2-Chloro-5-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-cyclopropylpyridine synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-cyclopropylpyridine

Introduction

The fusion of pyridine and cyclopropane rings creates scaffolds of significant interest in medicinal and agrochemical research. The pyridine ring is the second most abundant N-heterocycle found in pharmaceuticals, while the cyclopropyl group, with its unique conformational constraints and metabolic stability, is a valuable pharmacophore.[1] The combined structure, exemplified by this compound, serves as a critical building block for advanced molecules, including GPR88 receptor agonists and other pharmacologically active compounds.[1]

This guide provides a detailed exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a comparative analysis of the most viable strategies, grounded in authoritative scientific literature.

Strategic Overview of Synthesis Pathways

The construction of this compound can be approached from two principal directions:

-

Late-Stage Cyclopropane Ring Formation: This strategy involves synthesizing a functionalized pyridine precursor, such as a vinyl or haloalkyl pyridine, and subsequently constructing the cyclopropyl ring onto the existing scaffold.

-

Palladium-Catalyzed Cross-Coupling: This is a more convergent approach where a di-halogenated pyridine is coupled directly with a cyclopropyl-donating reagent, such as cyclopropylboronic acid or a cyclopropyl Grignard reagent. This method is often preferred for its efficiency and broad substrate scope.

This guide will focus on the most robust and widely applicable of these strategies: Palladium-Catalyzed Cross-Coupling.

Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. For the synthesis of this compound, this pathway offers high yields and excellent functional group tolerance.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (2,5-dihalopyridine), forming a Pd(II) complex. This is followed by transmetalation, where the cyclopropyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the C-C bond of the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical; bulky, electron-rich phosphine ligands like adamantyl-based phosphines are often effective for coupling challenging substrates like heteroaryl chlorides.[2]

Visualizing the Pathway

Caption: Suzuki-Miyaura coupling of a dihalopyridine with a cyclopropylboron reagent.

Detailed Experimental Protocol

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of heteroaryl chlorides.[2]

Materials:

-

5-Bromo-2-chloropyridine (1.0 equiv)

-

Potassium cyclopropyltrifluoroborate (1.01 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

di(1-adamantyl)-n-butylphosphine (n-BuPAd₂) (0.03 equiv)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Toluene and Deionized Water (10:1 v/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-chloropyridine, potassium cyclopropyltrifluoroborate, cesium carbonate, palladium(II) acetate, and di(1-adamantyl)-n-butylphosphine.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and dilute with deionized water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate in vacuo.

-

Purify the crude residue by silica gel column chromatography to yield the final product.

Data Summary

| Parameter | Value/Condition | Rationale & Reference |

| Starting Material | 5-Bromo-2-chloropyridine | The C-Br bond is more reactive than the C-Cl bond, allowing for selective coupling at the 5-position.[3] |

| Coupling Partner | Potassium cyclopropyltrifluoroborate | Air- and moisture-stable alternative to boronic acids, often providing higher yields.[2] |

| Catalyst | 2 mol% Pd(OAc)₂ | A common and effective palladium precursor for cross-coupling reactions.[2] |

| Ligand | 3 mol% n-BuPAd₂ | A bulky, electron-rich phosphine ligand that promotes the challenging coupling of heteroaryl chlorides.[2] |

| Base | 3.0 equiv Cs₂CO₃ | An effective base for activating the trifluoroborate salt for transmetalation.[2] |

| Solvent | Toluene / H₂O (10:1) | Biphasic system common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[2] |

| Temperature | 100 °C | Sufficient thermal energy to drive the catalytic cycle, especially the oxidative addition to the C-Cl bond if 2,5-dichloropyridine were used.[2] |

| Typical Yield | 80-90% | Based on similar reported couplings of heteroaryl chlorides.[2] |

Pathway 2: Kumada-Type Cross-Coupling

An alternative to the Suzuki-Miyaura reaction is the Kumada coupling, which utilizes a Grignard reagent as the nucleophilic partner. This method can be highly effective, particularly when mediated by zinc halide additives, which "soften" the highly reactive Grignard reagent, improving functional group tolerance.[4]

Mechanistic Rationale

The mechanism is similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle. A key distinction is the use of the highly reactive cyclopropylmagnesium bromide. The in-situ transmetalation with a zinc halide (e.g., ZnBr₂) generates a less reactive organozinc species, which then participates in the cross-coupling. This moderation prevents undesirable side reactions often associated with Grignard reagents.

Visualizing the Pathway

Caption: Kumada-type coupling of 5-bromo-2-chloropyridine using a zinc-mediated Grignard reagent.

Detailed Experimental Protocol

This protocol is based on general procedures for the palladium-catalyzed cross-coupling of aryl bromides with Grignard reagents mediated by zinc halides.[4]

Materials:

-

5-Bromo-2-chloropyridine (1.0 equiv)

-

Anhydrous Zinc Bromide (ZnBr₂) (0.5 equiv)

-

Cyclopropylmagnesium bromide solution (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)

-

Tri-tert-butylphosphine (t-Bu₃P) (0.02 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous zinc bromide and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C and slowly add the cyclopropylmagnesium bromide solution. Stir for 30 minutes at 0 °C to allow for the formation of the organozinc reagent.

-

In a separate Schlenk flask, add 5-bromo-2-chloropyridine, palladium(II) acetate, and tri-tert-butylphosphine, and dissolve in anhydrous THF.

-

Transfer the solution of the aryl bromide and catalyst to the organozinc solution via cannula at room temperature.

-

Stir the reaction at room temperature for 12-18 hours, monitoring for completion by GC-MS or TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography.

Data Summary

| Parameter | Value/Condition | Rationale & Reference |

| Starting Material | 5-Bromo-2-chloropyridine | Selective reactivity of the C-Br bond is exploited.[3] |

| Coupling Partner | Cyclopropylmagnesium bromide | A readily available Grignard reagent for introducing the cyclopropyl moiety.[4] |

| Additive | 0.5 equiv ZnBr₂ | Mediates the reaction by forming a less reactive organozinc species, improving yield and tolerance.[4] |

| Catalyst | 1 mol% Pd(OAc)₂ | Effective palladium source for this type of coupling.[4] |

| Ligand | 2 mol% t-Bu₃P | A bulky, electron-rich ligand suitable for Kumada couplings.[4] |

| Solvent | Anhydrous THF | Standard ethereal solvent for Grignard and organozinc chemistry. |

| Temperature | Room Temperature | The high reactivity of the organometallic species often allows the reaction to proceed without heating.[4] |

| Typical Yield | 75-85% | Based on reported yields for similar zinc-mediated Kumada couplings.[4] |

Comparative Analysis and Conclusion

Both the Suzuki-Miyaura and Kumada-type cross-coupling reactions represent powerful and efficient methods for the synthesis of this compound.

-

The Suzuki-Miyaura pathway is often favored in research and industrial settings due to the high stability and low toxicity of the organoboron reagents. The use of air-stable potassium cyclopropyltrifluoroborate further enhances its practicality and reproducibility.[2] While requiring elevated temperatures, the reaction conditions are generally robust.

-

The Kumada-type pathway , especially when mediated by zinc halides, is also highly effective and can often be performed at room temperature.[4] However, it requires the handling of highly reactive and moisture-sensitive Grignard reagents and strict anhydrous conditions, which can be more challenging to scale up.

For drug development professionals, the choice between these pathways may depend on factors such as starting material availability, scalability, cost, and the specific functional group compatibility required for more complex derivatives. In most cases, the Suzuki-Miyaura approach provides a more reliable and versatile route for the synthesis of this compound and its analogues.

References

- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-溴-2-氯吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-cyclopropylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Chloro-5-cyclopropylpyridine. As a key building block in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for its effective utilization in the synthesis of novel pharmaceutical agents. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide offers insights into the experimental rationale, protocols for data acquisition, and an in-depth interpretation of the spectral features that confirm the molecular structure. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of pyridine-based compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted pyridine derivative that has garnered significant interest in the field of drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in various biological interactions. The presence of a chloro substituent at the 2-position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the cyclopropyl group at the 5-position can impart favorable pharmacokinetic properties, including increased metabolic stability and enhanced binding affinity to target proteins.

Given its importance as a synthetic intermediate, unambiguous structural confirmation is a critical first step in any research and development workflow. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the practical aspects of acquiring and interpreting these spectra for this compound, offering a robust framework for its characterization.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecule's connectivity is essential before delving into its spectroscopic data. The structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons and their neighboring protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.18 | d | 1H | H-6 |

| 7.45 | dd | 1H | H-4 |

| 7.13 | d | 1H | H-3 |

| 1.95 - 1.85 | m | 1H | Cyclopropyl-CH |

| 1.05 - 0.95 | m | 2H | Cyclopropyl-CH₂ |

| 0.75 - 0.65 | m | 2H | Cyclopropyl-CH₂ |

Note: Predicted data is presented as experimental data could not be located in the searched resources. Predictions are based on standard chemical shift values and coupling patterns for similar structures.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The signals in the aromatic region (7.0-8.5 ppm) are characteristic of the pyridine ring protons. The downfield shift of the proton at 8.18 ppm is consistent with its position ortho to the electronegative nitrogen atom (H-6). The doublet of doublets at 7.45 ppm (H-4) and the doublet at 7.13 ppm (H-3) are in agreement with the substitution pattern.

-

Cyclopropyl Protons: The signals in the upfield region (0.6-2.0 ppm) are characteristic of the cyclopropyl group. The methine proton of the cyclopropyl ring appears as a multiplet around 1.9 ppm. The diastereotopic methylene protons of the cyclopropyl ring give rise to two separate multiplets, a testament to the rigid, strained nature of the three-membered ring.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are then applied.

¹³C NMR Spectroscopy

Carbon NMR provides information about the number of different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 150.1 | C-2 |

| 147.8 | C-6 |

| 138.5 | C-4 |

| 133.2 | C-5 |

| 123.4 | C-3 |

| 14.7 | Cyclopropyl-CH |

| 10.2 | Cyclopropyl-CH₂ |

Note: This data is predicted as experimental data was not available in the searched resources.

Interpretation of the ¹³C NMR Spectrum:

-

Pyridine Carbons: The five signals in the downfield region (120-155 ppm) correspond to the carbon atoms of the pyridine ring. The carbon attached to the chlorine atom (C-2) is expected to be the most downfield due to the inductive effect of the halogen.

-

Cyclopropyl Carbons: The two signals in the upfield region (10-20 ppm) are characteristic of the sp³-hybridized carbons of the cyclopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (cyclopropyl) |

| 1600-1550 | Strong | C=C and C=N stretch (ring) |

| 1470-1430 | Medium | C-H bend (cyclopropyl) |

| 1100-1000 | Strong | C-Cl stretch |

| 850-800 | Strong | C-H out-of-plane bend |

Note: Predicted data based on typical vibrational frequencies for the functional groups present.

Interpretation of the IR Spectrum:

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching just above 3000 cm⁻¹, and the aliphatic C-H stretching of the cyclopropyl group just below 3000 cm⁻¹. The strong bands in the 1600-1550 cm⁻¹ region are indicative of the pyridine ring stretching vibrations. A strong absorption in the 1100-1000 cm⁻¹ region is anticipated for the C-Cl stretching vibration.

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

-

Sample Preparation: Place a small drop of liquid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The resolution is typically set to 4 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 153/155 | High | [M]⁺ (Molecular ion) |

| 118 | Moderate | [M - Cl]⁺ |

| 91 | Moderate | [M - Cl - HCN]⁺ |

| 78 | Low | [C₅H₄N]⁺ (Pyridine radical cation) |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl or allyl cation) |

Note: Predicted fragmentation pattern based on the stability of carbocations and neutral losses.

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 153 and a characteristic isotopic peak at m/z 155 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom. A significant fragment at m/z 118 would correspond to the loss of a chlorine radical. The peak at m/z 41 is likely the base peak, corresponding to the stable cyclopropyl or rearranged allyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions and generate the mass spectrum.

A Technical Guide to the Solubility of 2-Chloro-5-cyclopropylpyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-5-cyclopropylpyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and the fundamental principle of "like dissolves like." We present detailed, field-proven experimental protocols for determining thermodynamic solubility, including the isothermal shake-flask method coupled with gravimetric, UV/Vis spectroscopic, and HPLC-based quantification. This guide is intended for researchers, chemists, and drug development professionals, offering the theoretical foundation and practical methodologies required to accurately assess and leverage the solubility of this compound in various organic solvent systems.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone physicochemical property in chemical and pharmaceutical sciences.[1][2] For an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound, solubility dictates critical downstream applications, including:

-

Reaction Kinetics and Purity: In synthesis, reactant solubility in the chosen solvent system directly influences reaction rates and achievable concentrations.[3]

-

Purification and Crystallization: Solubility differences between a compound and its impurities in various solvents are exploited during purification steps like recrystallization.

-

Formulation Development: For APIs, aqueous and non-aqueous solubility is a primary determinant of bioavailability and dictates the choice of formulation strategies.[1]

-

Analytical Method Development: The choice of diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) depends on the analyte's solubility.[4]

This guide provides the necessary tools to understand and experimentally determine the solubility of this compound, empowering researchers to optimize its use in their specific applications.

Molecular Structure and Predicted Solubility Profile

The solubility behavior of this compound can be predicted by analyzing its molecular structure (Figure 1). The molecule is composed of a polar pyridine ring, an electron-withdrawing chloro group, and a non-polar cyclopropyl substituent.

-

Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons not involved in the aromatic system, making it basic and capable of hydrogen bonding as an acceptor. This imparts polarity to the molecule.[5]

-

Chloro Group: The electronegative chlorine atom at the 2-position creates a dipole moment, further increasing the molecule's overall polarity.[6]

-

Cyclopropyl Group: This small, strained aliphatic ring is primarily non-polar. The bonding within the cyclopropyl group has some π-character, which can influence electronic interactions, but its main contribution to solubility is through non-polar van der Waals forces.[7][8]

Figure 1. Chemical Structure of this compound.

Based on these features, this compound is expected to be a moderately polar compound. Following the "like dissolves like" principle, which states that solutes dissolve best in solvents of similar polarity, its solubility profile can be predicted.[9][10][11]

-

High Solubility: Expected in polar aprotic solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran) and polar protic solvents (e.g., Methanol, Ethanol).

-

Moderate Solubility: Expected in solvents of intermediate polarity (e.g., Ethyl Acetate).

-

Low Solubility: Expected in non-polar solvents (e.g., Hexane, Toluene, Cyclohexane).[12]

The following table provides a list of common organic solvents, ordered by increasing polarity, which can be used to systematically test this hypothesis.

| Solvent | Polarity Index (P') | Type | Predicted Solubility |

| n-Hexane | 0.1 | Non-polar | Low |

| Toluene | 2.4 | Non-polar | Low to Moderate |

| Diethyl Ether | 2.8 | Polar Aprotic | Moderate |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | High |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | High |

| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate to High |

| Acetone | 5.1 | Polar Aprotic | High |

| Methanol (MeOH) | 5.1 | Polar Protic | High |

| Acetonitrile (ACN) | 5.8 | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High |

| Water | 10.2 | Polar Protic | Very Low |

Table 1. Common organic solvents and their predicted utility for dissolving this compound. Polarity index values are relative measures.[13][14]

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, the thermodynamic solubility must be determined experimentally. The "gold standard" for this is the isothermal saturation shake-flask method .[15][16] This technique involves creating a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

The following diagram illustrates the generalized workflow for this method.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Protocol 1: Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation, making it ideal for obtaining initial solubility estimates in non-volatile solvents.[17][18]

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 10.0 mL) of the desired solvent.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A visible excess of solid should remain.

-

Sampling: Allow the suspension to settle. Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a volumetric pipette and transfer it to a pre-weighed, dry evaporating dish.

-

Evaporation: Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher-boiling point solvents, a vacuum oven at elevated temperature may be required.

-

Drying & Weighing: Dry the residue in the dish to a constant weight in an oven (ensure the temperature is well below the compound's melting or decomposition point).

-

Calculation:

-

Let W₁ = Weight of the empty evaporating dish.

-

Let W₂ = Weight of the dish with the dried residue.

-

Mass of dissolved solute = W₂ - W₁

-

Solubility (g/L) = (Mass of dissolved solute / Volume of supernatant taken) * 1000

-

Causality & Trustworthiness: This protocol is self-validating through the step of drying to a constant weight, which ensures all solvent has been removed. The primary source of error is the accurate measurement of volumes and weights. This method is best suited for non-volatile solutes and solvents where the solute is the only non-volatile component.

Protocol 2: UV/Vis Spectrophotometry

This method is rapid and sensitive, provided the compound has a distinct chromophore that absorbs in the UV-Visible range and follows the Beer-Lambert Law.[19]

Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax). The pyridine ring structure suggests strong absorbance in the UV region.

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations from a stock solution. Measure the absorbance of each standard at the predetermined λmax and plot Absorbance vs. Concentration. The plot should be linear with an R² > 0.99.[19]

-

Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric protocol (Section 3.1).

-

Sample and Dilute: After equilibration, filter the supernatant through a 0.22 µm syringe filter. Accurately dilute a small aliquot of the clear filtrate with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure and Calculate: Measure the absorbance of the diluted sample at λmax. Use the calibration curve equation (y = mx + c) to calculate the concentration of the diluted sample.

-

Final Calculation:

-

Solubility (g/L) = (Calculated Concentration) * (Dilution Factor)

-

Causality & Trustworthiness: The validity of this method rests on the linearity of the calibration curve, which confirms adherence to the Beer-Lambert law. The use of a fine-pored syringe filter is critical to ensure no solid particulates scatter light and artificially inflate the absorbance reading.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the most accurate and specific method, capable of separating the analyte from any soluble impurities, thus providing a highly reliable solubility value.[20][21]

Methodology:

-

Method Development: Develop an isocratic HPLC method (e.g., using a C18 reverse-phase column) that provides a sharp, symmetrical peak for this compound with a reasonable retention time. The mobile phase will typically be a mixture of an organic solvent (like acetonitrile or methanol) and water.[4]

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentration in the mobile phase. Inject each standard and create a calibration curve by plotting Peak Area vs. Concentration. Linearity (R² > 0.999) is essential.[20]

-

Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric protocol (Section 3.1).

-

Sample and Dilute: Filter the supernatant through a 0.22 µm syringe filter. Accurately dilute an aliquot of the clear filtrate with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area for this compound.

-

Calculation: Use the regression equation from the calibration curve to determine the concentration in the diluted sample. Account for the dilution factor to find the final solubility in the original solvent.

Causality & Trustworthiness: This protocol's strength lies in its specificity. By chromatographically separating the compound of interest, it eliminates interference from impurities, unlike UV/Vis spectroscopy. The robustness of the method is validated by the linearity and reproducibility of the calibration standards.

Conclusion

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaguru.co [pharmaguru.co]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fountainmagazine.com [fountainmagazine.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Polarity Index [macro.lsu.edu]

- 14. organometallics.it [organometallics.it]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The Reactivity Profile of 2-Chloro-5-cyclopropylpyridine: A Technical Guide for Synthetic Chemists

Introduction: A Versatile Building Block in Modern Chemistry

2-Chloro-5-cyclopropylpyridine is a key heterocyclic intermediate increasingly recognized for its utility in the synthesis of complex molecular architectures, particularly within the realms of medicinal chemistry and agrochemicals. Its unique electronic and structural features, arising from the interplay between the electron-deficient pyridine ring, the reactive chloro substituent, and the sterically and electronically distinct cyclopropyl group, offer a versatile platform for a range of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed methodologies to enable researchers and drug development professionals to effectively harness its synthetic potential.

Electronic and Structural Landscape: The Foundation of Reactivity

The reactivity of this compound is fundamentally governed by the electronic characteristics of its constituent parts. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).

The chlorine atom at the 2-position is a key functional handle. It is an inductively withdrawing and weakly deactivating group, further enhancing the electrophilicity of the C2 carbon. This makes the C-Cl bond susceptible to cleavage under various reaction conditions, most notably in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The cyclopropyl group at the 5-position introduces a unique electronic and steric profile. Electronically, the cyclopropyl group can act as a weak π-electron donor through conjugation with the aromatic ring, a consequence of the high p-character of its C-C bonds. This electron-donating nature can subtly influence the reactivity of the pyridine ring. Sterically, the cyclopropyl group can influence the approach of reagents to the adjacent positions on the ring.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

One of the most fundamental transformations of this compound is nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring, amplified by the chloro-substituent, facilitates the attack of nucleophiles at the C2 position.

Mechanistic Considerations

The SNAr reaction on 2-chloropyridines generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The attack of the nucleophile on the C2 carbon disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized intermediate. The subsequent expulsion of the chloride ion restores the aromaticity and yields the substituted product. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer complex.

Amination Reactions

The introduction of nitrogen-based nucleophiles is a common and highly valuable transformation. While direct SNAr with amines can be challenging and often requires harsh conditions (high temperatures and strong bases), it provides a direct route to 2-amino-5-cyclopropylpyridine derivatives. These derivatives are important precursors in medicinal chemistry.

Conceptual Experimental Protocol: SNAr Amination with Piperidine

This protocol is a representative example and may require optimization for specific amine nucleophiles.

-

Reaction Setup: To a sealed reaction vessel, add this compound (1.0 equiv.), piperidine (2.0-3.0 equiv.), and a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv.).

-

Reaction Conditions: Heat the mixture to a temperature ranging from 100 to 150 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The C-Cl bond at the 2-position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and aryl-heteroaryl structures. While specific examples with this compound are not abundant in readily available literature, established protocols for other 2-chloropyridines provide a strong foundation for reaction design. A successful Suzuki-Miyaura coupling has been reported for the reaction of 5-chloro-2-methoxypyridine with potassium cyclopropyltrifluoroborate, yielding 5-cyclopropyl-2-methoxypyridine in 85% yield, demonstrating the feasibility of coupling at the 5-position.[1]

Conceptual Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Catalyst and Ligand: Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%), and a phosphine ligand, such as SPhos or XPhos (2-10 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Heteroaryl Chlorides

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | 24 | 85 | [1] |

| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 100 | - | 5-89 | [2] |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[3] It offers a milder and more general alternative to traditional SNAr amination. This reaction is particularly valuable for coupling a wide range of primary and secondary amines, including those that are poor nucleophiles.

Conceptual Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, mix a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) in an anhydrous, degassed solvent like toluene or 1,4-dioxane.

-

Reaction Assembly: To the catalyst mixture, add this compound (1.0 equiv.), morpholine (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equiv.).

-

Reaction Conditions: Heat the sealed reaction vessel to a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress.

-

Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Dry the organic phase, concentrate, and purify the product by chromatography.

Data Presentation: General Buchwald-Hartwig Amination Conditions for Aryl Chlorides

| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | General Yield Range | Reference |

| Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | High | |

| Pd(OAc)₂ | Various Phosphines | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 2-24 | Moderate to High | [4] |

Synthesis of this compound

The availability of this compound is crucial for its application. While a direct, high-yield synthesis from readily available starting materials is not extensively documented in peer-reviewed journals, analogous syntheses of related compounds provide valuable insights. For instance, the synthesis of 2-chloro-5-methylpyridine often starts from 3-methylpyridine, which is first oxidized to the N-oxide and then chlorinated.[5] A similar strategy could likely be adapted for the cyclopropyl analogue.

Another potential route involves the cyclopropanation of a suitable precursor, such as 2-chloro-5-vinylpyridine, which can be prepared via a Suzuki reaction of 2-chloro-5-bromopyridine.

Visualization of Key Synthetic Pathways

The following diagrams illustrate the core reactive pathways of this compound.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for organic synthesis. Its reactivity is dominated by the susceptibility of the C2-chloro group to nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The electronic influence of the pyridine nitrogen and the unique properties of the cyclopropyl substituent provide a nuanced reactivity profile that can be exploited for the construction of diverse and complex molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, a thorough understanding of the reactivity of such intermediates is paramount. This guide provides a solid foundation for researchers to confidently and effectively utilize this compound in their synthetic endeavors, paving the way for future innovations.

References

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

The Emerging Potential of 2-Chloro-5-cyclopropylpyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of robust heterocyclic scaffolds and unique bioisosteric elements is a powerful strategy in modern drug discovery. This technical guide explores the untapped potential of 2-Chloro-5-cyclopropylpyridine, a molecule at the intersection of these two critical areas. While direct literature on this specific compound is nascent, this document synthesizes established knowledge of the 2-chloropyridine core and the increasingly vital cyclopropyl moiety to provide a forward-looking perspective for medicinal chemists. We will delve into proposed synthetic pathways, hypothesize potential therapeutic applications, and present a scientifically grounded rationale for its inclusion in drug discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold and a Unique Bioisostere

The pyridine ring is a cornerstone of medicinal chemistry, present in over 7,000 drug molecules of significant therapeutic importance.[1] Its nitrogen atom provides a crucial site for hydrogen bonding and influences the molecule's dipole moment, enhancing solubility and target engagement.[2] The aromatic system allows for π-π stacking interactions, and its substitution patterns offer a versatile platform for fine-tuning physicochemical properties.[3][2] The 2-chloro-substituted pyridine, in particular, serves as a versatile intermediate, with the chlorine atom acting as a handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[4]

Concurrently, the cyclopropyl group has transitioned from a chemical curiosity to a strategic tool in drug design.[5][6] The inherent ring strain of this three-membered carbocycle confers unique electronic and steric properties.[5] Its incorporation into a drug candidate can lead to enhanced potency, improved metabolic stability, and a favorable alteration of physicochemical properties like lipophilicity.[7][8] The cyclopropyl ring is often employed as a bioisosteric replacement for moieties such as gem-dimethyl groups or alkenes, offering a rigid, three-dimensional structure that can lock a molecule into its bioactive conformation.[5][9]

The combination of these two powerful motifs in this compound presents a compelling, yet underexplored, opportunity for the development of novel therapeutics across a range of disease areas.

Proposed Synthetic Strategies for this compound

While specific literature detailing the synthesis of this compound is limited, established methodologies for the preparation of 2-chloro-5-substituted pyridines provide a strong foundation for its potential synthesis. The key transformation is the introduction of the cyclopropyl group onto the pyridine core.

Suzuki-Miyaura Cross-Coupling

A plausible and widely applicable approach involves the Suzuki-Miyaura cross-coupling reaction. This would likely start from a halogenated pyridine precursor, such as 2-chloro-5-bromopyridine or 2,5-dichloropyridine, and couple it with a cyclopropylboronic acid or its ester.

Experimental Protocol: Proposed Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of 2-chloro-5-bromopyridine (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) in a reaction vessel, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).

-

Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(0) catalysts are highly effective for Suzuki-Miyaura couplings due to their ability to readily undergo oxidative addition with the aryl halide.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid for transfer of the cyclopropyl group to the palladium center.

-

Solvent System: A mixed solvent system is often employed to ensure the solubility of both the organic and inorganic reagents.

Alternative Synthetic Routes

Other potential synthetic routes could involve the cyclopropanation of a 5-vinyl-2-chloropyridine intermediate or the construction of the pyridine ring from cyclopropyl-containing precursors.

Logical Workflow for Proposed Synthesis

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Potential Applications in Medicinal Chemistry

The unique combination of the 2-chloropyridine scaffold and the cyclopropyl moiety suggests a broad range of potential therapeutic applications for derivatives of this compound.

Kinase Inhibitors in Oncology

The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[2] The 2-chloro group provides a convenient attachment point for introducing moieties that can interact with the hinge region of the kinase active site. The cyclopropyl group can serve to enhance potency and improve metabolic stability, addressing common challenges in the development of kinase inhibitors.[7]

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of a kinase signaling pathway by a this compound derivative.

Central Nervous System (CNS) Agents

The physicochemical properties imparted by the cyclopropyl group, such as increased brain permeability, make it an attractive feature for CNS-active drugs.[7] The pyridine core is also present in numerous CNS agents. Derivatives of this compound could be explored for their potential as novel treatments for neurological and psychiatric disorders.

Anti-Infective Agents

Pyridine derivatives have a long history as anti-bacterial and anti-fungal agents.[2] The unique structural features of this compound could be leveraged to develop new anti-infective agents that overcome existing resistance mechanisms.

Physicochemical and Pharmacokinetic Considerations

The introduction of a cyclopropyl group in place of other small alkyl or unsaturated moieties can have a profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Comparative Data of Bioisosteric Replacements

| Property | Isopropyl Group | Vinyl Group | Cyclopropyl Group | Rationale for Improvement |

| Metabolic Stability | Prone to oxidation | Can be epoxidized | More resistant to CYP-mediated oxidation | Stronger C-H bonds in the cyclopropyl ring.[5] |

| Lipophilicity (LogP) | Moderate | Moderate | Can be similar or slightly higher | Offers a way to fine-tune lipophilicity.[5] |

| Conformational Rigidity | Flexible | Planar | Rigid | Locks the molecule into a specific conformation, potentially increasing potency.[5][7] |

Future Perspectives and Conclusion

While direct experimental data on this compound is currently scarce, the foundational principles of medicinal chemistry strongly suggest its potential as a valuable building block for novel therapeutics. The convergence of a privileged heterocyclic scaffold and a functionally advantageous bioisostere warrants further investigation.

This technical guide serves as a call to action for researchers in drug discovery. The proposed synthetic routes are based on robust and well-established chemical transformations, making the synthesis of this compound and its derivatives readily accessible. The potential for this scaffold to yield potent, selective, and metabolically stable drug candidates in oncology, CNS disorders, and infectious diseases is significant. It is our hope that this guide will inspire further exploration into this promising area of medicinal chemistry.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

The Ascendancy of the Cyclopropyl-Pyridine Motif in Modern Chemistry: A Technical Guide for Researchers

Introduction: The Strategic Value of a Strained Ring on an Aromatic Scaffold

In the landscape of contemporary chemical research, particularly within the realms of medicinal and materials science, the strategic incorporation of specific structural motifs can dramatically influence molecular properties and function. Among these, the cyclopropyl group, a small, strained carbocycle, has garnered significant attention for its unique electronic and conformational attributes. When appended to a pyridine ring, one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the resulting cyclopropyl-pyridine scaffold presents a compelling synergy of properties. This guide provides an in-depth exploration of the synthesis, properties, and applications of cyclopropyl-substituted pyridines, offering a technical resource for researchers, scientists, and drug development professionals. The inherent ring strain of the cyclopropyl group imparts a high degree of s-character to its C-C bonds, leading to properties that mimic those of a double bond, including the ability to participate in conjugation. This electronic feature, coupled with the group's conformational rigidity and metabolic stability, makes it a powerful tool for modulating the physicochemical and pharmacological profiles of pyridine-based molecules.[1][2] This guide will delve into the practical aspects of working with these valuable compounds, from their rational synthesis to their strategic deployment in functional molecules.

I. Synthetic Strategies for Accessing Cyclopropyl-Substituted Pyridines

The efficient construction of the cyclopropyl-pyridine core is paramount for its exploration and application. Several synthetic methodologies have been developed, ranging from the cyclopropanation of pre-functionalized pyridines to the construction of the pyridine ring already bearing the cyclopropyl moiety. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclopropanation of Vinylpyridines: The Corey-Chaykovsky Reaction

A classic and reliable method for the synthesis of 2- and 4-cyclopropylpyridines involves the reaction of the corresponding vinylpyridines with a sulfur ylide, a transformation known as the Corey-Chaykovsky reaction.[1][3][4][5][6] This reaction proceeds via the nucleophilic addition of the ylide to the electron-deficient double bond of the vinylpyridine, followed by an intramolecular displacement to form the cyclopropane ring.

Caption: Workflow for the synthesis of 2-cyclopropylpyridine via the Corey-Chaykovsky reaction.

Materials:

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

2-Vinylpyridine

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Ylide Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.0 eq). Wash the sodium hydride with hexanes to remove the mineral oil, and then carefully add anhydrous DMSO under a nitrogen atmosphere. Add trimethylsulfonium iodide (1.05 eq) in one portion. Heat the mixture to 70-80 °C for 1 hour or until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed. Cool the solution to room temperature.

-

Cyclopropanation: To the prepared solution of dimethylsulfonium methylide, add 2-vinylpyridine (1.0 eq) dropwise at room temperature. The reaction is typically exothermic, and the temperature should be maintained below 30 °C with a water bath. Stir the reaction mixture at room temperature for 2-3 hours.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford 2-cyclopropylpyridine as a colorless oil.

Cross-Coupling Strategies: Suzuki-Miyaura and Kumada Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile approach for the synthesis of cyclopropyl-substituted pyridines, particularly for isomers that are not readily accessible through cyclopropanation of vinylpyridines (e.g., 3-cyclopropylpyridine).

The Suzuki-Miyaura coupling involves the reaction of a halopyridine with a cyclopropylboronic acid or its ester in the presence of a palladium catalyst and a base. This method is known for its high functional group tolerance.[7][8][9]

Materials:

-

3-Bromopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

Reaction Setup: To a Schlenk flask, add 3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).

-

Degassing: Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add a degassed mixture of toluene and water (10:1 v/v).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield 3-cyclopropylpyridine.

The Kumada coupling utilizes a Grignard reagent, such as cyclopropylmagnesium bromide, and a halopyridine in the presence of a nickel or palladium catalyst.[10][11]

Caption: Simplified catalytic cycle for the palladium-catalyzed Kumada cross-coupling reaction.

II. Physicochemical Properties of Cyclopropyl-Pyridines

The introduction of a cyclopropyl group significantly influences the electronic and steric properties of the pyridine ring. These modifications, in turn, affect key physicochemical parameters relevant to drug discovery and materials science, such as basicity (pKa), lipophilicity (logP), and metabolic stability.

| Property | 2-Cyclopropylpyridine | 3-Cyclopropylpyridine | 4-Cyclopropylpyridine | Rationale for Observed Trends |

| pKa | ~5.3 | ~5.0 | ~5.8 | The electron-donating character of the cyclopropyl group through hyperconjugation increases the basicity of the pyridine nitrogen. This effect is most pronounced at the 4-position and least at the 3-position. |

| logP | ~1.9 | ~1.8 | ~1.9 | The cyclopropyl group is a small, non-polar substituent that generally increases the lipophilicity of the parent pyridine ring. The positional isomers exhibit similar logP values. |

| Metabolic Stability | Moderate-High | High | Moderate-High | The C-H bonds of the cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to other alkyl groups. The pyridine ring itself can be a site of metabolism, with the position of the cyclopropyl group influencing the accessibility of different sites. |

Note: The pKa and logP values are approximate and can vary depending on the experimental or computational method used. The data presented here is a compilation from various sources for comparative purposes.[11][12][13][14]

III. Applications in Drug Discovery: The Cyclopropyl-Pyridine Motif in Kinase Inhibitors

The unique properties of the cyclopropyl-pyridine scaffold have made it a privileged motif in medicinal chemistry, particularly in the design of kinase inhibitors. The conformational rigidity of the cyclopropyl group can help to lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity. Furthermore, its metabolic stability can improve the pharmacokinetic profile of drug candidates.

A notable example is the incorporation of the cyclopropyl-pyridine moiety in Janus kinase (JAK) inhibitors. JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers.

Structure-Activity Relationship (SAR) of Cyclopropylpyridine-based JAK Inhibitors

Systematic modification of the cyclopropyl-pyridine core has provided valuable insights into the structure-activity relationships for JAK inhibition.

| R¹ Position | R² Position | R³ Position | Relative JAK2 Inhibitory Activity (IC₅₀) | Key Insights |

| H | H | H | + | The unsubstituted cyclopropyl-pyridine serves as a foundational scaffold. |

| F | H | H | ++ | Introduction of a fluorine atom can enhance binding affinity through favorable interactions with the protein. |

| H | NH₂ | H | +++ | An amino group can act as a hydrogen bond donor, significantly improving potency. |

| H | H | CONH₂ | ++ | A carboxamide group can also participate in hydrogen bonding and improve solubility. |

Note: This table is a generalized representation of SAR trends compiled from multiple sources on JAK inhibitors containing a cyclopropyl-pyridine core. + indicates relative activity, with +++ being the most potent.[15][16][17]

Caption: Inhibition of the JAK-STAT signaling pathway by a cyclopropyl-pyridine-based JAK inhibitor.

IV. Spectroscopic Characterization

The unambiguous identification and characterization of cyclopropyl-substituted pyridines rely on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of cyclopropyl-pyridines exhibit characteristic signals for the cyclopropyl and pyridine protons and carbons.

¹H NMR:

-

Cyclopropyl Protons: The protons on the cyclopropyl ring typically appear as a complex multiplet in the upfield region of the spectrum, usually between 0.5 and 2.0 ppm.

-

Pyridine Protons: The chemical shifts of the pyridine protons are influenced by the position of the cyclopropyl group. For example, in 2-cyclopropylpyridine, the proton at the 6-position is typically the most downfield.

¹³C NMR:

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring resonate at high field, typically between 5 and 15 ppm.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are also affected by the position of the cyclopropyl substituent.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Cyclopropylpyridine | ~8.5 (d, 1H), ~7.5 (t, 1H), ~7.1 (d, 1H), ~6.9 (t, 1H), ~1.9 (m, 1H), ~1.0 (m, 2H), ~0.8 (m, 2H) | ~163, 149, 136, 121, 120, 16, 10 |

| 3-Cyclopropylpyridine | ~8.4 (d, 2H), ~7.4 (d, 1H), ~7.1 (dd, 1H), ~1.9 (m, 1H), ~1.0 (m, 2H), ~0.7 (m, 2H) | ~150, 147, 137, 134, 123, 15, 9 |

| 4-Cyclopropylpyridine | ~8.5 (d, 2H), ~7.1 (d, 2H), ~1.8 (m, 1H), ~1.0 (m, 2H), ~0.7 (m, 2H) | ~150, 149, 122, 16, 10 |

Note: These are approximate chemical shifts and can vary based on the solvent and spectrometer frequency. The data is compiled from various spectroscopic databases and literature sources.[2][18][19][20][21][22][23]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of cyclopropyl-pyridines typically shows a prominent molecular ion peak (M⁺). The fragmentation pattern can be complex, but characteristic losses of ethene (C₂H₄) from the cyclopropyl ring are often observed.

Conclusion

The cyclopropyl-pyridine scaffold represents a powerful and versatile building block in modern chemical research. Its unique combination of electronic properties, conformational rigidity, and metabolic stability has led to its successful application in drug discovery, particularly in the development of kinase inhibitors. The synthetic methodologies outlined in this guide provide a practical framework for accessing a diverse range of cyclopropyl-substituted pyridines. As our understanding of the subtle interplay between structure and function continues to grow, the strategic incorporation of the cyclopropyl-pyridine motif is poised to play an even more significant role in the design of novel, functional molecules with tailored properties.

References

- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. youtube.com [youtube.com]

- 9. audreyli.com [audreyli.com]

- 10. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]

- 11. Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 23. mdpi.com [mdpi.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-cyclopropylpyridine

For the researchers, chemists, and drug development professionals pioneering advancements in medicinal chemistry, the introduction of novel building blocks is a constant source of innovation. 2-Chloro-5-cyclopropylpyridine, a key intermediate in the synthesis of various pharmaceutical agents, presents both significant opportunities and handling challenges. This guide provides an in-depth, experience-driven framework for its safe manipulation in a laboratory setting, moving beyond rote procedural lists to explain the scientific rationale behind each precaution.

Compound Identification and Hazard Profile

This compound is a substituted pyridine derivative with the chemical formula C₈H₈ClN and a molecular weight of 153.61 g/mol .[1] Its CAS number is 1042986-18-4.[1]

A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H320 | Causes eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram:

The GHS07 pictogram indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.

This classification underscores the necessity for stringent adherence to the handling and personal protective equipment (PPE) protocols detailed in the subsequent sections. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE. The choice of these measures is directly informed by the compound's hazard profile.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially those involving heating, agitation, or potential aerosolization, must be conducted within a certified chemical fume hood.[2] This primary engineering control is non-negotiable as it effectively captures and exhausts vapors, minimizing the risk of respiratory irritation. The fume hood sash should be kept as low as possible to maximize its efficiency. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is a critical decision-making process for any scientist. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times.[3][4] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure.[5]

-

Hand Protection: Due to the risk of skin irritation, chemically resistant gloves are essential. Disposable nitrile gloves provide adequate protection for incidental contact.[6] However, for prolonged handling or in situations with a high risk of splashing, heavier-duty gloves such as neoprene or PVC should be considered.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[7]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed. For tasks with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[3] Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.

Handling and Storage: Ensuring Chemical Integrity and Safety

Proper handling and storage protocols are paramount to preventing accidents and maintaining the quality of the reagent.

Safe Handling Practices

-

Avoid Inhalation, Ingestion, and Contact: All handling should be performed in a manner that minimizes the generation of aerosols or dust.[6]

-

Grounding and Bonding: While not always necessary for small-scale laboratory work, for larger transfers, it is prudent to ground and bond containers to prevent the buildup of static electricity, which could be an ignition source.[3]

-

Good Housekeeping: The work area should be kept clean and organized. Any spills should be cleaned up immediately following the procedures outlined in Section 5.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in the laboratory.[8]

Storage Requirements

This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][9] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[3][10] The recommended storage temperature is typically refrigerated (4°C).

Emergency Procedures: A Calm and Coordinated Response

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.

First-Aid Measures

The following first-aid procedures should be followed in case of exposure. All exposures should be reported to laboratory management, and medical attention should be sought as soon as possible.

-

Inhalation: If inhaled, immediately move the individual to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11][12] A mild soap and water wash is also recommended.[4] If irritation persists, seek medical attention.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting.[4] Rinse the mouth with water.[13] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Fire-Fighting Measures

While this compound is not classified as flammable, it will burn. In the event of a fire involving this compound:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][7]

-

Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][9]

-

Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[9]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-